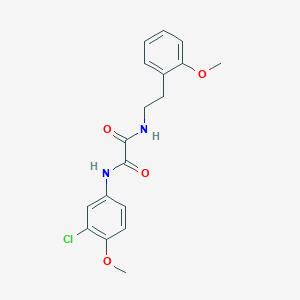![molecular formula C23H25N3O4S B2869730 (3-methoxy-2-methyl-2H-indazol-6-yl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone CAS No. 1797263-18-3](/img/structure/B2869730.png)
(3-methoxy-2-methyl-2H-indazol-6-yl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-methoxy-2-methyl-2H-indazol-6-yl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone is a useful research compound. Its molecular formula is C23H25N3O4S and its molecular weight is 439.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Research in the field has explored the synthesis of highly functionalized azabicyclo[3.2.1]octane moieties, which are structurally related to the specified compound. For instance, 3-Hydroxy-4-pyrones have been used as precursors for 4-Methoxy-3-oxidopyridinium ylides, facilitating the synthesis of azabicyclo[3.2.1]octane derivatives. These compounds are of interest due to their potential conversion into a variety of natural and non-natural tropane alkaloids, indicating their significance in the synthesis of complex organic molecules (Rumbo et al., 1996).
Antimicrobial Activity
Another study focused on the synthesis of novel compounds using click chemistry, resulting in structures that demonstrated high antimicrobial activity. This suggests potential applications in developing new antimicrobial agents (Sunitha et al., 2017).
Novel Synthesis Methods
Innovative synthesis methods have been developed for compounds with similar structural features, such as 2‐Alkoxy‐3‐hydroxytropones and 2,7‐Dihydroxytropones, starting from Dialkoxy‐8‐oxabicyclo[3.2.1]oct‐6‐en‐3‐ones. These methods highlight the versatility and potential of such compounds in synthetic organic chemistry (Zinser et al., 2004).
Chemical Reactions and Transformations
Research has also delved into the reactions of related bicyclic compounds with nucleophilic reagents, leading to the formation of new structures through substitution and condensation reactions. These studies contribute to understanding the reactivity and functional group transformations of such complex molecules (Chlenov et al., 1976).
Hydrogenation and Transannulation Reactions
The stoichiometric reaction of para-methoxyanilines and a boron compound under hydrogen gas has been shown to result in the reduction of the N-bound phenyl rings, followed by transannular ring closure, leading to 7-azabicyclo[2.2.1]heptane derivatives. This process illustrates the compound's potential involvement in hydrogenation and transannulation reactions, which are pivotal in organic synthesis and the development of new chemical entities (Longobardi et al., 2015).
Propiedades
IUPAC Name |
[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octan-8-yl]-(3-methoxy-2-methylindazol-6-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4S/c1-25-23(30-2)20-11-8-15(12-21(20)24-25)22(27)26-16-9-10-17(26)14-19(13-16)31(28,29)18-6-4-3-5-7-18/h3-8,11-12,16-17,19H,9-10,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COMOZZOKRPVNIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2C=CC(=CC2=N1)C(=O)N3C4CCC3CC(C4)S(=O)(=O)C5=CC=CC=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-3-(4-fluorophenyl)-1-(pyridin-4-ylmethyl)thiourea](/img/structure/B2869647.png)
![2-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)azetidin-3-yl)oxy)-4-fluorobenzo[d]thiazole](/img/structure/B2869648.png)
![8,8-Dimethyl-2-oxabicyclo[4.2.0]octan-7-one](/img/structure/B2869649.png)
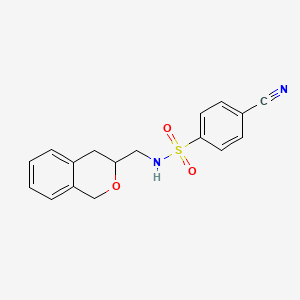


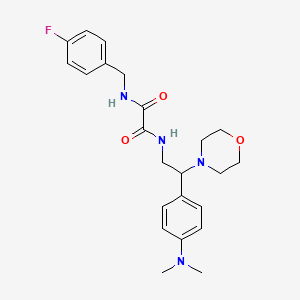
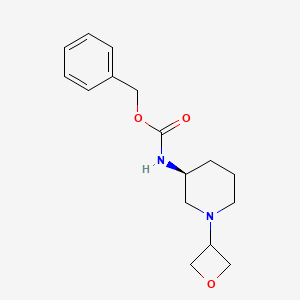
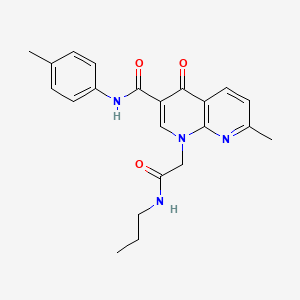
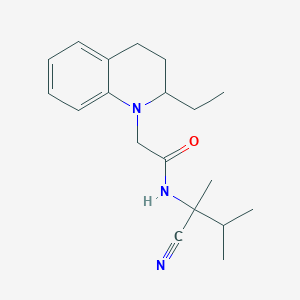
![5-amino-1-[(2-chlorophenyl)methyl]-N-(4-propan-2-ylphenyl)triazole-4-carboxamide](/img/structure/B2869662.png)
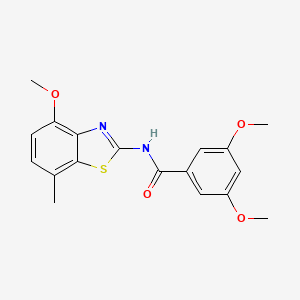
![N-(5-methylisoxazol-3-yl)-2-((8-oxo-5,6,7,8-tetrahydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-2-yl)thio)acetamide](/img/structure/B2869668.png)
